molecular formula C10H8FNO3S B6246631 7-aminonaphthalen-2-yl fluoranesulfonate CAS No. 2411229-41-7

7-aminonaphthalen-2-yl fluoranesulfonate

Cat. No.: B6246631
CAS No.: 2411229-41-7
M. Wt: 241.2
InChI Key:
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Description

7-Aminonaphthalen-2-yl fluoranesulfonate is a fluorophore, a type of compound that can re-emit light upon light excitation. This compound is used in various scientific experiments due to its fluorescent properties. It has a molecular formula of C10H8FNO3S and a molecular weight of 241.2.

Preparation Methods

The synthesis of 7-aminonaphthalen-2-yl fluoranesulfonate typically involves the following steps:

    Starting Material: The synthesis begins with 7-aminonaphthalene.

    Sulfonation: The 7-aminonaphthalene undergoes sulfonation using fluoranesulfonic acid under controlled conditions to introduce the fluoranesulfonate group.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

7-Aminonaphthalen-2-yl fluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Aminonaphthalen-2-yl fluoranesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe in various chemical analyses.

    Biology: The compound is employed in bioimaging to visualize biological processes due to its fluorescent properties.

    Medicine: It is used in diagnostic assays to detect specific biomolecules.

    Industry: The compound finds applications in the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 7-aminonaphthalen-2-yl fluoranesulfonate involves its ability to absorb light at a specific wavelength and re-emit it at a different wavelength. This property makes it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in bioimaging.

Comparison with Similar Compounds

Similar compounds to 7-aminonaphthalen-2-yl fluoranesulfonate include other fluorophores like:

    Fluorescein: Known for its bright green fluorescence.

    Rhodamine: Exhibits strong red fluorescence.

    Cyanine Dyes: Used for their near-infrared fluorescence properties.

What sets this compound apart is its specific fluorescent properties and stability, making it suitable for various specialized applications in scientific research.

Properties

CAS No.

2411229-41-7

Molecular Formula

C10H8FNO3S

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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